4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene group and a propenyl-substituted benzamide moiety. The sulfanylidene group (C=S) may contribute to hydrogen bonding or metal chelation, influencing pharmacological properties such as enzyme inhibition .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-2-9-21-17(24)13-5-3-12(4-6-13)11-23-18(25)15-10-14(20)7-8-16(15)22-19(23)26/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNQAODQKUSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the bromine atom and the sulfanylidene group. The final step involves the attachment of the benzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfanylidene group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core motifs with the target molecule, enabling comparative analysis of structural and functional features:
Structural Analogues and Their Properties
Key Structural and Functional Differences
The 2-sulfanylidene group may enhance metal-binding capacity compared to the thiazolidinone in Compound 5a . Compound 5a () replaces the sulfanylidene with a thiazolidinone, introducing a five-membered ring that may alter conformational flexibility and binding kinetics.
Substituent Effects :
- The propenyl group in the target compound contrasts with the naphthalene in Compound 5a and the propargyl in ’s compound. Propenyl’s lower steric bulk compared to naphthalene may improve membrane permeability, while propargyl () could introduce metabolic liabilities due to alkyne reactivity .
- The 6-bromo substituent is common to the target compound and ’s derivative, suggesting shared halogen-dependent bioactivity (e.g., enhanced binding affinity via hydrophobic interactions) .
Pharmacological Implications: highlights NSAID activity for Compound 5a, implying the target compound’s quinazolinone core may similarly target cyclooxygenase (COX) enzymes. However, the sulfanylidene group could shift selectivity toward kinases or metalloenzymes .
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The structure includes a benzamide moiety linked to a tetrahydroquinazoline derivative featuring a bromo substituent and a sulfanylidene group. The unique combination of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Mechanistic studies indicate that it may function through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, affecting signal transduction pathways.
- Protein Interaction Disruption : The compound may disrupt protein-protein interactions critical for cellular functions.
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-tetrahydroquinazoline | Similar core structure with variations in side chains | Anticancer activity |
| Pyrrolidine-derived benzamides | Contains pyrrolidine but different aromatic substitutions | Antimicrobial properties |
| Sulfanylidene derivatives | Variations in substituents on the sulfur atom | Diverse biological activities |
These activities suggest a broad therapeutic potential in areas such as oncology and infectious diseases.
Case Studies and Research Findings
Recent studies have investigated the efficacy of this compound in various biological models:
- Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinazoline exhibited significant cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7), indicating potential for development as anticancer agents.
- Antimicrobial Properties : Another investigation revealed that related compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting applicability in treating infections.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects in models of neurodegenerative diseases, highlighting the need for further exploration in this area .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Condensation Reactions : Combining appropriate precursors to form the core structure.
- Functional Group Modifications : Introducing specific substituents to enhance biological activity.
- Purification Techniques : Utilizing chromatography methods to isolate the desired product with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
